ON1231320
Description
ON1231320 (CAS: 1312471-39-8) is a highly selective polo-like kinase 2 (PLK2) inhibitor with an IC50 of 0.31 µM. It belongs to the arylsulfonyl pyrido-pyrimidinone class and exhibits potent antitumor activity by blocking cell cycle progression at the G2/M phase and inducing apoptosis via cleaved PARP upregulation . Preclinical studies demonstrate its efficacy in glioma, breast, and ovarian cancer models. In vivo, 50–75 mg/kg doses reduced tumor growth by up to 86.5% in xenograft models without significant toxicity .
Properties
CAS No. |
131247-39-8 |
|---|---|
Molecular Formula |
C22H15F2N5O3S |
Molecular Weight |
467.4508 |
IUPAC Name |
2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) |
InChI Key |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N |
SMILES |
C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ON1231320; ON-1231320; ON 1231320; GBO-006; GBO006; GBO 006. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:
- Formation of the pyrido-pyrimidinone ring system.
- Introduction of the arylsulfonyl group.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: ON1231320 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
ON1231320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK2 in cell cycle regulation and mitosis.
Biology: Investigated for its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors that overexpress PLK2.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .
Comparison with Similar Compounds
Selectivity and Target Profiles
ON1231320 vs. TC-S 7005 (PLK2 Inhibitor):
This compound vs. MLN0905 (PLK1 Inhibitor):
- MLN0905: Targets PLK1 (IC50 = 2 nM), a kinase frequently overexpressed in cancers like breast and leukemia. However, PLK1 inhibition is associated with toxicity due to its role in normal cell division .
- This compound : Avoids PLK1-related toxicity by selectively targeting PLK2, making it safer for prolonged use .
This compound vs. CFI-400945 (PLK4 Inhibitor):
Mechanisms of Action
- Apoptosis Induction : this compound uniquely upregulates cleaved PARP, a hallmark of apoptosis, in glioma cells (U251MG, U87MG) at 100–200 nM doses .
- Cell Cycle Arrest : Unlike HMN-176 (PLK1 inhibitor), which disrupts centrosome dynamics, this compound directly blocks G2/M transition without affecting tubulin polymerization .
Preclinical and Clinical Data
| Compound | Target | IC50/Ki | Key Cancer Models | Advantages | Limitations |
|---|---|---|---|---|---|
| This compound | PLK2 | 0.31 µM | Glioma, Breast, Ovarian | High selectivity; low toxicity | Limited oral bioavailability |
| TC-S 7005 | PLK2 | 4 nM | N/A | High potency | Sparse in vivo data |
| MLN0905 | PLK1 | 2 nM | Leukemia, Solid Tumors | Broad applicability | Toxicity risks |
| CFI-400945 | PLK4 | 0.26 nM | Colon, Breast | Oral administration | Limited efficacy in glioblastoma |
Therapeutic Potential
- This compound: Shows promise in glioblastoma multiforme (GBM), where PLK2 overexpression correlates with poor prognosis. It also reverses drug resistance in prostate cancer models .
- TC-S 7005 : Potent PLK2 inhibition but lacks evidence in combination therapies or resistant cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
